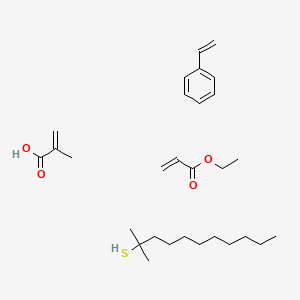
2-Propenoic acid, 2-methyl-, telomer with tert-dodecanethiol, ethenylbenzene and ethyl 2-propenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, telomer with tert-dodecanethiol, ethenylbenzene and ethyl 2-propenoate is a complex chemical compound used in various industrial and scientific applications. This compound is a telomer, which means it is formed by the polymerization of smaller monomer units. The presence of tert-dodecanethiol, ethenylbenzene, and ethyl 2-propenoate in the telomer structure imparts unique properties to the compound, making it valuable in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, telomer with tert-dodecanethiol, ethenylbenzene and ethyl 2-propenoate involves the polymerization of 2-Propenoic acid, 2-methyl- (commonly known as methacrylic acid), with tert-dodecanethiol, ethenylbenzene (styrene), and ethyl 2-propenoate. The polymerization process is typically initiated by free radicals, which can be generated using initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and properties of the telomer.
Industrial Production Methods
In industrial settings, the production of this telomer is carried out in large-scale reactors equipped with precise temperature and pressure control systems. The monomers and initiators are fed into the reactor, and the polymerization reaction is monitored to achieve the desired conversion rate. The resulting telomer is then purified and processed to remove any unreacted monomers and by-products.
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-methyl-, telomer with tert-dodecanethiol, ethenylbenzene and ethyl 2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of halogenated compounds or other substituted derivatives.
科学的研究の応用
2-Propenoic acid, 2-methyl-, telomer with tert-dodecanethiol, ethenylbenzene and ethyl 2-propenoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various polymers and copolymers.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and therapeutic formulations.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique properties.
作用機序
The mechanism of action of 2-Propenoic acid, 2-methyl-, telomer with tert-dodecanethiol, ethenylbenzene and ethyl 2-propenoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups can interact with biological molecules, leading to various effects. For example, the presence of methacrylic acid units allows for the formation of cross-linked networks, which can enhance the mechanical properties of materials. Additionally, the compound’s ability to undergo polymerization and copolymerization reactions enables the creation of tailored materials with specific characteristics.
類似化合物との比較
Similar Compounds
- 2-Propenoic acid, 2-methyl-, telomer with 1,3-butadiene, tert-dodecanethiol and 2-propenenitrile, hydrogenated
- 2-Propenoic acid, 2-methyl-, telomer with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol and ethenylbenzene
- 2-Propenoic acid, 2-methyl-, butyl ester, telomer with tert-dodecanethiol, ethenylbenzene, 2-ethylhexyl 2-propenoate, 2-hydroxyethyl 2-propenoate and methyl 2-methyl-2-propenoate
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, telomer with tert-dodecanethiol, ethenylbenzene and ethyl 2-propenoate lies in its specific combination of monomers, which imparts distinct properties such as enhanced mechanical strength, chemical resistance, and versatility in various applications. The presence of tert-dodecanethiol as a chain transfer agent helps control the molecular weight and distribution of the telomer, while ethenylbenzene and ethyl 2-propenoate contribute to the compound’s overall stability and performance.
特性
CAS番号 |
65997-26-4 |
|---|---|
分子式 |
C29H48O4S |
分子量 |
492.8 g/mol |
IUPAC名 |
ethyl prop-2-enoate;2-methylprop-2-enoic acid;2-methylundecane-2-thiol;styrene |
InChI |
InChI=1S/C12H26S.C8H8.C5H8O2.C4H6O2/c1-4-5-6-7-8-9-10-11-12(2,3)13;1-2-8-6-4-3-5-7-8;1-3-5(6)7-4-2;1-3(2)4(5)6/h13H,4-11H2,1-3H3;2-7H,1H2;3H,1,4H2,2H3;1H2,2H3,(H,5,6) |
InChIキー |
WAUNUYSAPDNQNY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(C)(C)S.CCOC(=O)C=C.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


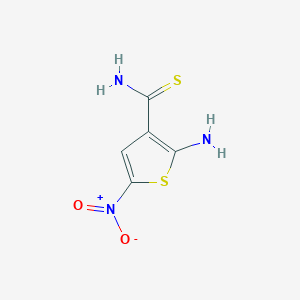
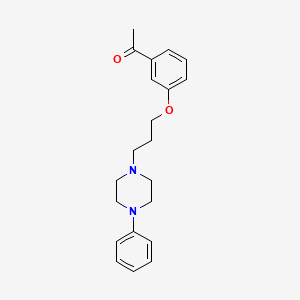
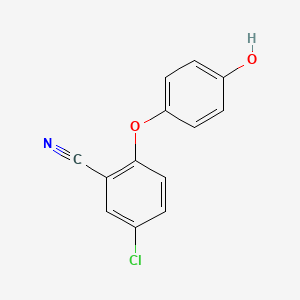
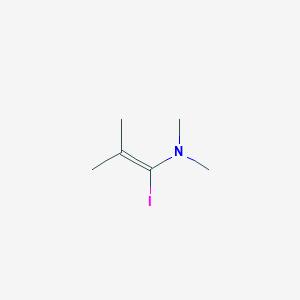
![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)
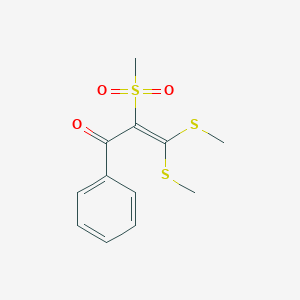
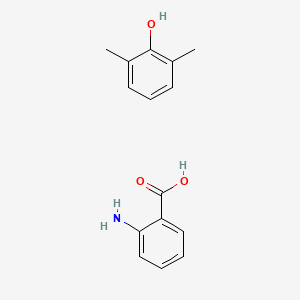
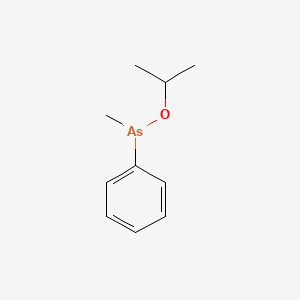
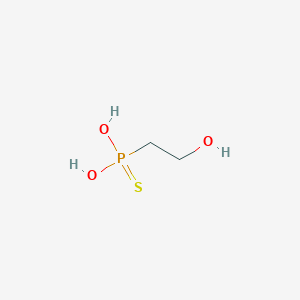
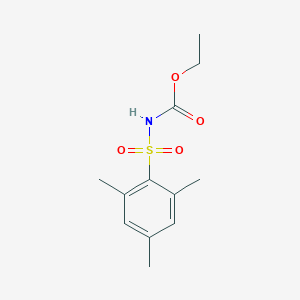
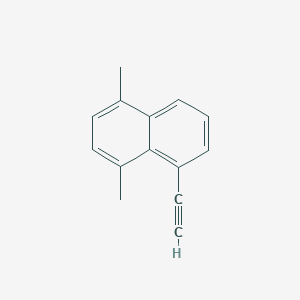
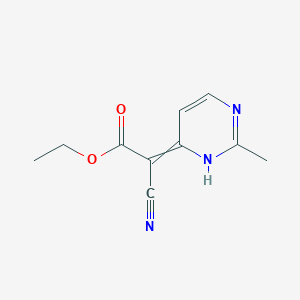

![7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one](/img/structure/B14482879.png)
